molecular formula C21H16N4S B287577 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287577
M. Wt: 356.4 g/mol
InChI Key: DFXPCGYAJPRMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it interacts with various enzymes and receptors in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects such as inhibition of inflammatory cytokines, induction of apoptosis in cancer cells, and inhibition of bacterial growth. It has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit multiple biological effects. However, its complex synthesis method and limited availability can be a limitation in some studies.

Future Directions

There are several future directions for the study of this compound. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the optimization of its biological effects for specific applications such as cancer treatment or pesticide development. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methylbenzylamine, 1-naphthyl isothiocyanate, and 1,2,4-triazole-3-thiol in the presence of a catalyst. The resulting compound is then purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use in the development of organic electronic devices.

Properties

Molecular Formula

C21H16N4S

Molecular Weight

356.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H16N4S/c1-14-7-2-3-9-16(14)13-19-22-23-21-25(19)24-20(26-21)18-12-6-10-15-8-4-5-11-17(15)18/h2-12H,13H2,1H3

InChI Key

DFXPCGYAJPRMJC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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